2-Ethynyl-2-methyloxirane
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Overview
Description
2-Ethynyl-2-methyloxirane is an organic compound with the molecular formula C₅H₆O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethynyl group and a methyl group attached to the oxirane ring. It is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynyl-2-methyloxirane can be synthesized through several methods. One common method involves the reaction of propargyl alcohol with a base, followed by epoxidation. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification methods are crucial in industrial settings to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-2-methyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-2-methyloxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethynyl-2-methyloxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The ethynyl group can participate in various addition reactions, contributing to the compound’s versatility. Molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-butene oxide
- 2-Ethyl-2-methyloxirane
- 1,2-Epoxy-2-methylbutane
Uniqueness
2-Ethynyl-2-methyloxirane is unique due to the presence of both an ethynyl group and an oxirane ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The ethynyl group enhances its ability to participate in addition reactions, while the oxirane ring provides a reactive site for nucleophilic attack .
Properties
CAS No. |
4090-48-6 |
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Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
2-ethynyl-2-methyloxirane |
InChI |
InChI=1S/C5H6O/c1-3-5(2)4-6-5/h1H,4H2,2H3 |
InChI Key |
FOEJSKSCKIOALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C#C |
Origin of Product |
United States |
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